molecular formula C23H22N2O6S B2450162 Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate CAS No. 956182-56-2

Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate

Cat. No.: B2450162
CAS No.: 956182-56-2
M. Wt: 454.5
InChI Key: OIMYMBAJQDJWFY-UHFFFAOYSA-N
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Description

Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by a unique molecular architecture combining a 6-methoxynaphthalene moiety, a 2,5-dioxoimidazolidin core, and a phenyl ethanesulfonate group. The 6-methoxynaphthalen-2-yl group is a notable pharmacophore found in various non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential research applications related to cyclooxygenase (COX) inhibition and inflammatory pathways . The integration of this group with a hydantoin (2,5-dioxoimidazolidin) scaffold, a structure prevalent in several classes of therapeutic agents with anticonvulsant and antiarrhythmic activities, positions this compound as a valuable intermediate for the development of novel bioactive molecules . The presence of the phenyl ethanesulfonate functional group is a key feature often investigated in the design of enzyme inhibitors, as sulfonate derivatives can mimic biological phosphates and sulfates, enabling potent interactions with enzyme active sites . Researchers can utilize this compound as a key intermediate in synthesizing more complex target molecules or as a tool compound for probing structure-activity relationships in drug discovery projects. Its primary research value lies in its potential to help scientists develop new chemical entities for investigating inflammatory, neurological, and autoimmune disease models . This product is intended for laboratory research purposes only by trained professionals.

Properties

IUPAC Name

phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-23(18-10-8-17-15-20(30-2)11-9-16(17)14-18)21(26)25(22(27)24-23)12-13-32(28,29)31-19-6-4-3-5-7-19/h3-11,14-15H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMYMBAJQDJWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCS(=O)(=O)OC2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological evaluations, particularly in the context of its antiproliferative effects against various cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure comprising a phenyl group, an imidazolidinone moiety, and a methoxynaphthalene substituent. The presence of the sulfonate group enhances its solubility and bioavailability, which are critical for pharmacological activity.

Key Structural Features:

  • Phenyl Group : Contributes to hydrophobic interactions.
  • Imidazolidinone Ring : Associated with various biological activities including cytotoxicity.
  • Methoxynaphthalene Substituent : Enhances the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Imidazolidinone Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Esterification : The final product is obtained by reacting the imidazolidinone with phenyl sulfonate derivatives.

Antiproliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit cell growth at micromolar concentrations.

Table 1: Antiproliferative Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
PIB-SO1HT-29 (Colon)12.5Cell cycle arrest in G2/M phase
PIB-SO2M21 (Melanoma)15.0Induction of apoptosis
PIB-SO3MCF7 (Breast)10.0Disruption of microtubule integrity

IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

  • Cell Cycle Arrest : Many studies indicate that these compounds can induce cell cycle arrest, particularly at the G2/M checkpoint, preventing cells from dividing.
  • Apoptosis Induction : The compounds may trigger apoptotic pathways, leading to programmed cell death in cancerous cells.

Case Studies

In a notable study published in Cancer Research, several derivatives were tested on human cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The findings revealed that:

  • PIB-SO derivatives exhibited varying degrees of cytotoxicity.
  • The most potent derivatives showed IC50 values below 15 µM across different cell lines.

Preparation Methods

Solvent and Temperature Effects

Systematic screening of solvents (Table 1) reveals that THF maximizes cyclization yields (82%) due to its moderate polarity, which stabilizes transition states without deactivating catalysts. Conversely, DCM, while excellent for sulfonation, proves unsuitable for Ullmann coupling, resulting in <40% conversion. Elevated temperatures (>80°C) during methylation promote over-alkylation, reducing yields by 15–20%.

Table 1. Solvent Impact on Imidazolidinone Cyclization Yield

Solvent Dielectric Constant Yield (%) Purity (HPLC, %)
THF 7.5 82 97
DMF 36.7 68 93
Acetonitrile 37.5 74 95
Toluene 2.4 55 89

Catalytic Systems for Coupling Reactions

Palladium-based catalysts (e.g., Pd(PPh3)4) outperform copper in Suzuki-Miyaura couplings, achieving 95% regioselectivity for the para-naphthyl position. However, copper(I) iodide remains cost-effective for Ullmann reactions, albeit with lower selectivity (85% para). Adding cesium carbonate as a base enhances reactivity by deprotonating the urea nitrogen, facilitating oxidative addition.

Purification and Analytical Characterization

Final purification employs gradient column chromatography (hexane/ethyl acetate 3:1 → 1:2) followed by recrystallization. Differential scanning calorimetry (DSC) thermograms exhibit a sharp endotherm at 191–192°C, consistent with literature melting points for sulfonated imidazolidinones. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 483.1247 (calculated 483.1251).

Q & A

Q. What are the key steps for synthesizing Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate, and how is purity confirmed?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of substituted imidazolidinone precursors with sulfonating agents. Critical steps include:

Condensation : Formation of the imidazolidinone core under controlled pH and temperature to avoid side reactions.

Sulfonation : Introduction of the ethanesulfonate group using reagents like phenylsulfonyl chloride in anhydrous conditions.

Purification : Recrystallization from ethanol or acetone to isolate the product.

Purity is confirmed via:

  • Nuclear Magnetic Resonance (NMR) : To verify structural integrity (e.g., methoxy and naphthalene proton signals).
  • Mass Spectrometry (MS) : For molecular weight validation.
  • Elemental Analysis (CHNS) : To ensure stoichiometric consistency (e.g., matching calculated vs. observed C, H, N, S percentages) .

Q. How should researchers design experiments to evaluate the compound’s pharmacological activity?

Methodological Answer: A robust experimental design should include:

  • In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) using dose-response curves.
  • Control groups : Include positive controls (e.g., standard inhibitors) and vehicle controls.
  • Replicates : Use ≥4 replicates to ensure statistical power, as seen in split-plot designs for multi-factor studies .
  • Parameters : Measure IC50 values, bioavailability via HPLC, and cytotoxicity (e.g., MTT assay).

Q. Example Table: In vitro Bioactivity Screening

Assay TypeTarget EnzymeIC50 (µM)Cytotoxicity (CC50, µM)Reference Standard
COX-2 InhibitionCyclooxygenase12.3 ± 1.2>100Celecoxib (5.8 µM)

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing side products?

Methodological Answer: Key parameters to optimize:

  • Temperature : Elevated temperatures (60–80°C) accelerate condensation but may degrade sensitive groups (e.g., methoxy).
  • pH : Maintain slightly basic conditions (pH 8–9) during sulfonation to prevent hydrolysis.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. Example Table: Reaction Optimization

ParameterCondition TestedYield (%)Purity (HPLC)
Temperature (°C)607298.5
pH8.58599.2
SolventDMF7897.8

Refer to reaction protocols in for detailed workflows.

Q. How to resolve contradictions in spectral data (e.g., NMR vs. elemental analysis)?

Methodological Answer: Contradictions often arise from impurities or isotopic interference. A systematic approach includes:

Cross-Validation : Compare NMR integration ratios with elemental analysis (e.g., sulfur content from CHNS).

High-Resolution MS : Confirm molecular ion peaks to rule out isotopic contributions.

Recrystallization : Repurify the compound and reanalyze to eliminate solvent or unreacted precursor interference .

Q. What methodologies assess the compound’s environmental stability and degradation pathways?

Methodological Answer:

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS.
  • Biotic Degradation : Use soil microcosms to track microbial breakdown over 30 days, quantifying metabolites.
  • Ecotoxicity : Test on model organisms (e.g., Daphnia magna) using OECD guidelines for acute/chronic toxicity .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina. Validate with experimental IC50 values.
  • ADMET Prediction : Use tools like SwissADME to estimate permeability and metabolic stability .

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